2-(2-Methylpropanamido)propanoic acid
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Overview
Description
2-(2-Methylpropanamido)propanoic acid is an organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol. This compound is versatile and has a wide range of applications in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanamido)propanoic acid involves the reaction of 2-methylpropanoyl chloride with glycine in the presence of a base. The reaction proceeds as follows:
- Add glycine (1 equivalent) to a solution of 2-methylpropanoyl chloride (1 equivalent) in a dry solvent (e.g., dichloromethane or ethyl acetate).
- Add a base (e.g., NaOH or KOH) to the reaction mixture to neutralize the HCl generated during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product with a suitable solvent (e.g., ethyl acetate) and wash with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain this compound as a white solid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methylpropanamido)propanoic acid has been studied extensively in scientific research for its potential therapeutic and biochemical effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to modulate signaling pathways and reduce oxidative stress . The anticancer effects are believed to result from its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzyl-2-methylpropanamido)propanoic acid: This compound has a similar structure but includes a benzyl group, which may alter its chemical properties and applications.
3-Bromo-2-methylpropanoic acid:
Uniqueness
2-(2-Methylpropanamido)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(2-methylpropanoylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRXFYGMVCCPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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